Butylhydroxytoluene

Catalog No.
S522352
CAS No.
128-37-0
M.F
C15H24O
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2
M. Wt
220.35g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylhydroxytoluene

CAS Number

128-37-0

Product Name

Butylhydroxytoluene

IUPAC Name

2,6-ditert-butyl-4-methylphenol

Molecular Formula

C15H24O
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2

Molecular Weight

220.35g/mol

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3

InChI Key

NLZUEZXRPGMBCV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
2.72e-06 M
Insoluble in water and propane- 1,2-diol; Freely soluble in ethanol
0.0006 mg/mL at 25 °C
In water, 0.6 mg/L at 25 °C
In water, 0.4 mg/L at 20 °C
Insoluble in water
Freely soluble in toluene; soluble in methanol, isopropanol, methyl ethyl ketone, acetone, cellosolve, benzene, most hydrocarbon solvents, ethanol, petroleum ether, liquid petrolatum (white oil): 0.5% wt/wt; more sol in food oils and fats than butylated hydroxyanisol; good solubility in linseed oil. Insoluble in propylene glycol
Soluble in ethanol, acetone, benzene, petroleum ether; Insoluble in alkali
Soluble in naphtha; insoluble in 10% sodium hydroxide
Solubility in water, g/100ml at 25 °C: 0.00006
0.00004%

Synonyms

2,6 Di t butyl 4 methylphenol, 2,6 Di tert butyl 4 methylphenol, 2,6 Di tert butyl p cresol, 2,6-Bis(1,1-dimethylethyl)-4-methylphenol, 2,6-Di-t-butyl-4-methylphenol, 2,6-di-tert-butyl-4-methylphenol, 2,6-Di-tert-butyl-p-cresol, 4 Methyl 2,6 ditertbutylphenol, 4-Methyl-2,6-ditertbutylphenol, BHT, Butylated Hydroxytoluene, Butylhydroxytoluene, Di tert butyl methylphenol, di-tert-butyl-methylphenol, Dibunol, Hydroxytoluene, Butylated, Ionol, Ionol (BHT)

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Antioxidant Properties in Biological Studies

BHT is commonly employed in in vitro and in vivo studies to investigate the role of oxidative stress in various biological processes and diseases. Researchers utilize BHT to:

  • Modulate oxidative stress: By scavenging free radicals, BHT can manipulate the cellular environment, allowing researchers to study the impact of altered oxidative stress levels on specific biological processes .
  • Protect biomolecules: BHT can safeguard biomolecules, such as lipids, proteins, and DNA, from oxidative damage, enabling researchers to investigate the effects of oxidative stress on these molecules without their degradation .
  • Evaluate antioxidant capacity: BHT serves as a positive control in assays measuring the antioxidant capacity of various natural or synthetic compounds. This allows researchers to compare the effectiveness of different antioxidants and identify potential novel compounds with similar properties .

BHT in Food Science Research

BHT is also used in food science research to:

  • Extend shelf life: BHT's antioxidant properties help prevent food spoilage by delaying oxidation-induced changes in flavor, color, and texture. Researchers utilize BHT in controlled experiments to study its effectiveness in preserving food quality and evaluate its impact on various food products .
  • Investigate food processing effects: BHT can be used to assess the impact of food processing techniques, such as heating or freezing, on the oxidative stability of food products. This allows researchers to develop optimal processing methods that minimize oxidative damage and enhance food quality .

Additional Research Applications

Beyond its role as an antioxidant, BHT has been explored in various other research areas, including:

  • Cancer research: BHT has been investigated for its potential to influence cancer development and progression, although further research is needed to understand its specific mechanisms and applications .
  • Polymerization research: BHT acts as a polymerization inhibitor, preventing premature polymerization of monomers used in various research applications. This allows for the controlled initiation and manipulation of polymerization reactions .

Butylated hydroxytoluene is an organic compound classified as a phenolic antioxidant, primarily recognized for its ability to inhibit free radical-mediated oxidation. It is a white or light yellow crystalline solid with the chemical formula C15H24OC_{15}H_{24}O and a molecular weight of approximately 220.35 g/mol. The compound has a melting point of 71°C and a boiling point of 265°C, making it stable under a variety of conditions. It is insoluble in water but soluble in many organic solvents such as methanol and ethanol .

BHT acts as a free radical scavenger. Free radicals are highly reactive molecules containing an unpaired electron, which can damage cells and contribute to various diseases. BHT donates a hydrogen atom from its phenolic hydroxyl group to the free radical, neutralizing it and preventing further damage [].

The U.S. Food and Drug Administration (FDA) considers BHT to be "generally recognized as safe" (GRAS) for use in food at specific limited concentrations. However, some studies have raised concerns about potential health effects, including endocrine disruption and hyperactivity in children, although the evidence is inconclusive [].

Butylated hydroxytoluene functions as an antioxidant by terminating free radical reactions. It reacts with peroxy radicals to form hydroperoxides and non-radical products, effectively preventing the propagation of oxidative damage. The reaction can be summarized as follows:

RO2+ArOHROOH+ArORO_2•+ArOH\rightarrow ROOH+ArO•

Here, RO2RO_2• represents the peroxy radical, and ArOHArOH is butylated hydroxytoluene . The compound can also degrade under certain conditions, producing isobutene through various pathways involving hydroxyl radicals .

Butylated hydroxytoluene has been studied for its biological effects, particularly its low acute toxicity in animal models. It is classified by the U.S. Food and Drug Administration as "generally recognized as safe" when used appropriately in food products. Research indicates that it does not exhibit carcinogenic properties, making it a favorable choice in various applications .

The industrial synthesis of butylated hydroxytoluene typically involves the alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), often catalyzed by sulfuric acid:

C7H8O+2C4H8C15H24OC_7H_8O+2C_4H_8\rightarrow C_{15}H_{24}O

Alternative methods include hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol followed by hydrogenolysis . This versatility in synthesis allows for various production methods depending on the desired purity and application.

Butylated hydroxytoluene is widely utilized across several industries due to its antioxidant properties:

  • Food Industry: Acts as a preservative to prevent rancidity.
  • Cosmetics: Used to stabilize formulations against oxidation.
  • Pharmaceuticals: Serves as an antioxidant in drug formulations.
  • Plastics and Rubber: Protects materials from oxidative degradation.
  • Petroleum Products: Added to fuels and lubricants to prevent oxidation .

Research has explored the interactions of butylated hydroxytoluene with various radicals and oxidizing agents. Studies indicate that its reactivity can lead to the formation of potentially hazardous degradation products under certain conditions, such as exposure to high temperatures or oxidizers . Understanding these interactions is crucial for optimizing its use in industrial applications.

Several compounds share structural similarities with butylated hydroxytoluene, each possessing unique properties:

Compound NameChemical FormulaKey Characteristics
Butylated hydroxyanisoleC₁₄H₁₈O₂Another common antioxidant used in food and cosmetics.
2,6-Di-tert-butylphenolC₁₄H₁₈OA more potent antioxidant but less commonly used in foods.
Tert-butylhydroquinoneC₁₄H₁₈O₂Used in plastics; exhibits similar antioxidant properties.
Propyl gallateC₁₃H₁₈O₅Commonly used as a food preservative; less effective than BHT.

Butylated hydroxytoluene stands out due to its specific structure that allows it to effectively terminate free radical reactions while maintaining low toxicity levels compared to some of its counterparts .

Catalytic Alkylation of p-Cresol with Isobutylene

The primary industrial synthesis of butylhydroxytoluene involves the catalytic alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene) [1]. This reaction proceeds through a well-established electrophilic aromatic substitution mechanism, where the acid catalyst protonates the isobutylene to generate a tertiary carbocation that subsequently attacks the aromatic ring of p-cresol [1] [5].

The fundamental reaction can be represented as: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH [1]. This alkylation process occurs in two sequential steps, with the first tert-butyl group being introduced at the ortho position relative to the hydroxyl group, followed by the addition of the second tert-butyl group at the remaining ortho position [5].

Catalytic Systems and Process Parameters

Multiple catalytic systems have been developed for this transformation, each offering distinct advantages in terms of selectivity, conversion, and operational conditions [3] [6]. Sulfuric acid remains the most widely used catalyst in industrial applications, providing excellent conversion rates of up to 95% under optimized conditions [1] [5]. The reaction typically proceeds at temperatures between 65-70°C for 5 hours with a catalyst loading of 2 weight percent [34].

Advanced heterogeneous catalytic systems have gained significant attention due to their environmental benefits and ease of separation [3] [6]. Phosphotungstic acid supported on MCM-41 mesoporous molecular sieves demonstrates remarkable activity, achieving p-cresol conversion of 93.89% with a butylhydroxytoluene selectivity of 45.24% under optimized conditions of 90°C, 10% phosphotungstic acid loading, and 1.5% catalyst amount [3]. These heteropoly acid catalysts offer the advantage of being recyclable and environmentally benign compared to traditional homogeneous acid catalysts [3].

Ion exchange resins represent another important class of catalysts for this reaction [5]. Cation exchange resins provide excellent conversion rates of 90-95% while maintaining good selectivity for the desired product [5]. The reaction kinetics and mass transfer limitations have been extensively studied for these systems, leading to optimized reactor designs including spray tower loop reactors that prevent gas-liquid mass transfer limitations [5].

Table 1: Catalytic Alkylation of p-Cresol with Isobutylene - Process Parameters

CatalystTemperature (°C)p-Cresol Conversion (%)BHT Selectivity (%)Reaction Time (hours)Catalyst Loading (wt%)
Sulfuric acid65-7095.0087.505.02.0
Phosphotungstic acid/MCM-419093.8945.244.01.5
Heteropoly acid/ZrO₂80-9087.5075.007.04.0
Cation exchange resin65-8092.5082.504.52.5
Sulfated zirconia80-12082.5077.503.51.5

Reaction Mechanism and Side Reactions

The alkylation mechanism involves the formation of tertiary carbocations from isobutylene under acidic conditions [5]. These highly reactive intermediates exhibit strong electrophilic character and readily attack the electron-rich aromatic ring of p-cresol [5]. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl and methyl substituents, with alkylation occurring preferentially at the ortho positions relative to the hydroxyl group [5].

Significant side reactions include isobutylene oligomerization, which competes with the desired alkylation reaction [5]. These oligomerization reactions consume isobutylene and reduce the overall efficiency of the process [5]. Additionally, overalkylation can occur, leading to the formation of polyalkylated products that require separation and purification [5].

Alternative Synthetic Pathways: Hydroxymethylation and Aminomethylation Approaches

While catalytic alkylation of p-cresol represents the dominant commercial route, alternative synthetic methodologies have been developed that offer unique advantages for specific applications [1] [7] [12]. These alternative approaches typically start from 2,6-di-tert-butylphenol and involve functional group transformations to introduce the methyl group at the para position [1] [9] [12].

Hydroxymethylation Followed by Hydrogenolysis

The hydroxymethylation approach involves the initial treatment of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions to introduce a hydroxymethyl group at the para position [7] [12]. This intermediate is subsequently subjected to hydrogenolysis conditions to reduce the hydroxymethyl group to a methyl group, yielding butylhydroxytoluene [1] [12].

The hydroxymethylation reaction typically employs formaldehyde in the presence of acid catalysts such as hydrochloric acid or sulfuric acid [7]. The reaction proceeds through electrophilic aromatic substitution, with the formaldehyde acting as an electrophile after protonation [7]. The resulting hydroxymethyl intermediate can be isolated and characterized before the hydrogenolysis step [7].

Hydrogenolysis of the hydroxymethyl intermediate requires specialized conditions, typically involving hydrogen gas and metal catalysts such as palladium on carbon or platinum [12]. The reaction must be carefully controlled to achieve selective reduction of the hydroxymethyl group while preserving the phenolic hydroxyl group [12]. Temperature and pressure optimization are critical for achieving high yields and selectivity [12].

Aminomethylation Followed by Hydrogenolysis

The aminomethylation approach represents a variation of the hydroxymethylation strategy, where methylamine derivatives are used instead of formaldehyde [7] [10]. This methodology involves the reaction of 2,6-di-tert-butylphenol with methylamine or related compounds under acidic conditions to form aminomethyl intermediates [7] [10].

The aminomethylation reaction proceeds through a Mannich-type mechanism, where the methylamine derivative acts as a nucleophile toward an electrophilic carbon center generated in situ [10]. The reaction conditions typically require elevated temperatures and prolonged reaction times to achieve satisfactory conversion [10].

Subsequent hydrogenolysis of the aminomethyl intermediate follows similar principles to the hydroxymethylation approach, requiring hydrogen gas and metal catalysts [10]. However, the presence of nitrogen in the intermediate necessitates careful selection of reaction conditions to avoid catalyst poisoning and ensure complete reduction [10].

Table 2: Alternative Synthetic Pathways for Butylhydroxytoluene Production

Synthetic RouteStarting MaterialKey ReagentTypical Yield (%)Process ComplexityIndustrial Scale
Hydroxymethylation/Hydrogenolysis2,6-di-tert-butylphenolFormaldehyde77.5HighLimited
Aminomethylation/Hydrogenolysis2,6-di-tert-butylphenolMethylamine derivatives72.5HighResearch only
Direct phenol alkylationPhenolIsobutylene67.5MediumCommercial
tert-Butanol alkylationp-Cresol + tert-butanolPhosphoric acid catalyst87.5MediumCommercial

Advantages and Limitations of Alternative Routes

Alternative synthetic pathways offer several advantages over the conventional p-cresol alkylation route [7] [10] [12]. These methods can provide higher selectivity for the desired regioisomer and may result in fewer side products [7] [10]. Additionally, some alternative routes utilize readily available starting materials that may be more cost-effective in certain markets [12].

However, these alternative approaches also present significant limitations that restrict their industrial application [7] [10] [12]. The multi-step nature of these processes increases overall complexity and capital requirements [7] [10]. The need for specialized hydrogenolysis conditions and metal catalysts adds considerable cost to the manufacturing process [12]. Furthermore, the overall yields from these alternative routes are generally lower than the direct alkylation approach [7] [10] [12].

Large-Scale Manufacturing Processes and Quality Control Protocols

Industrial production of butylhydroxytoluene operates on a massive scale to meet global demand across multiple industries [17] [21] [24]. The global butylhydroxytoluene market was valued at USD 314.7 million in 2023 and is projected to grow at a compound annual growth rate of 5.4% through 2032 [24]. This growth is driven by increasing demand from the plastics, food, and personal care industries [17] [21] [24].

Industrial Process Configuration

Large-scale manufacturing facilities typically employ continuous process configurations to maximize efficiency and minimize production costs [5] [23]. The most common industrial setup involves main and auxiliary reactor columns connected in series [34]. In this configuration, p-cresol and catalyst are charged to both columns, with the main column maintained at 65-80°C and the auxiliary column at 50-70°C [34].

Isobutylene gas is introduced from the bottom of the main column, where the majority of the alkylation reaction occurs [34]. Unreacted isobutylene exits from the top of the main column and enters the auxiliary column for further reaction with p-cresol [34]. This series configuration maximizes isobutylene utilization and improves overall process efficiency [34].

The reaction cycle in the main column is typically controlled at 4-5 hours to achieve optimal conversion while minimizing side reactions [34]. Upon completion of the reaction, isobutylene flow is terminated, and the reaction mixture is neutralized with 20% sodium hydroxide solution [34]. The neutralized product is then subjected to distillation using columns with 8 theoretical plates to separate the crude butylhydroxytoluene [34].

Quality Control and Analytical Methods

Rigorous quality control protocols are essential for ensuring product consistency and meeting regulatory requirements [13] [14] [18]. Advanced analytical techniques are employed throughout the manufacturing process to monitor reaction progress and product quality [13] [18].

Gas chromatography-mass spectrometry serves as the primary analytical method for butylhydroxytoluene analysis [13] [18]. This technique provides high sensitivity and specificity, enabling precise quantification even in complex reaction matrices [13]. High-performance liquid chromatography coupled with mass spectrometry has also gained popularity for quality control applications [13] [4].

For pharmaceutical-grade production, additional quality control measures are implemented in accordance with Good Manufacturing Practice guidelines [14]. LANXESS operates a dedicated facility in Leverkusen, Germany, that manufactures butylhydroxytoluene in compliance with International Pharmaceutical Excipients Council Good Manufacturing Practice guidelines [14]. This facility employs dedicated process equipment and maintains full traceability to raw materials and their analysis data [14].

Table 3: Large-Scale Manufacturing Process Specifications

ParameterValueUnitGrowth Rate (CAGR)
Global Production Volume460,000 tons/yearmetric tons5.4%
Market ValueUSD 314.7 million (2023)USD5.4%
Major ProducersLANXESS, Eastman, SasolcompaniesExpanding
Production Capacity Range10,000-50,000 tons/yeartons/year/facilityIncreasing
Investment CostUSD 50-200 millionUSDVariable
Energy Consumption3.5-4.2 GJ/tonGJ/tonDecreasing

Purification Techniques and Pharmaceutical-Grade Synthesis

The production of pharmaceutical-grade butylhydroxytoluene requires sophisticated purification techniques to achieve the stringent purity requirements demanded by regulatory agencies [14] [35]. Pharmaceutical secondary standards must meet specifications traceable to Pharmacopoeia Europaea and United States Pharmacopeia-National Formulary guidelines [35].

Crystallization and Recrystallization Methods

Crystallization represents the most widely used purification technique for butylhydroxytoluene [32] [33] [34]. The crude product obtained from the alkylation reaction is typically dissolved in ethanol at elevated temperatures, followed by controlled cooling to induce crystallization [34]. This process can achieve purities of 99.5% with melting points exceeding 69.5°C [34].

The crystallization process can be optimized through careful control of supersaturation in the metastable region [33]. Traditional crystallization methods establish supersaturation conditions that promote uniform crystal growth while minimizing the formation of impurities [33]. Advanced crystallization techniques employ seeding strategies and controlled cooling rates to improve crystal morphology and purity [33].

Recrystallization with thiourea additive has been developed as an enhanced purification method [34]. In this approach, crude butylhydroxytoluene is dissolved in 50% ethanol at 80-90°C, and 0.5% thiourea is added before hot filtration [34]. This method can achieve exceptional purities of 99.8% with excellent crystal uniformity [34].

Advanced Purification Technologies

Ion exchange purification represents an important technique for removing ionic impurities from butylhydroxytoluene [34] [15]. The crude product is dissolved in ethanol and passed through ion exchange columns to remove inorganic salts and other ionic contaminants [34]. This method is particularly effective for pharmaceutical-grade synthesis where trace metal content must be minimized [15].

Physical Description

Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992)
DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid
White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour
Solid
COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER.
White to pale-yellow, crystalline solid with a slight, phenolic odor.
White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative]

Color/Form

White, crystalline solid
Crystals
Pale yellowish crystalline powder
White to pale-yellow, crystalline solid.

XLogP3

5.3

Boiling Point

509 °F at 760 mm Hg (NTP, 1992)
265.0 °C
265 °C
509°F

Flash Point

260 °F (NTP, 1992)
127.0 °C (260.6 °F) - closed cup
260 °F (127 °C) open cup
261 °F (127 °C) closed cup
127 °C c.c.
261°F

Vapor Density

7.6 (Air = 1)
Relative vapor density (air = 1): 7.6

Density

1.048 at 68 °F (NTP, 1992)
1.048 at 20 °C/4 °C
1.03-1.05 g/cm³
1.05

LogP

5.1 (LogP)
5.10
log Kow = 5.10
5.1

Odor

Very faint, musty, occasional cresylic-type odo

Appearance

Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992),DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid,White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour,Solid,COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER.,White to pale-yellow, crystalline solid with a slight, phenolic odor.,White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative]

Melting Point

156 to 160 °F (NTP, 1992)
71.0 °C
Mp 71 °
70 °C
71°C
158°F

UNII

1P9D0Z171K

GHS Hazard Statements

Aggregated GHS information provided by 6783 companies from 87 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 308 of 6783 companies. For more detailed information, please visit ECHA C&L website;
Of the 86 notification(s) provided by 6475 of 6783 companies with hazard statement code(s):;
H400 (46.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.16%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2,6-Di-t-butyl-p-cresol, also known as BHT or butylated hydroxytoluene, is a white to pale-yellow, crystalline solid. It has a slightly musty odor and is tasteless. 2,6-Di-t-butyl-p-cresol is very slightly soluble in water. USE: 2,6-Di-t-butyl-p-cresol is an important commercial chemical used as a preservative in foods, cosmetics and personal care products, paints, inks, animal feeds and many commercial products. EXPOSURE: Workers that use 2,6-di-t-butyl-p-cresol may breathe in mists or have direct skin contact. The general population may be exposed by vapors, skin contact and consumption of food. If 2,6-di-t-butyl-p-cresol is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces; however, absorption to soil and sediment will slow this process. It is not expected to move through soil. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: Ingestion of 2,6-di-t-butyl-p-cresol at levels found in food has not been associated with any toxic effects. It is considered a "GRAS" (generally recognized as safe) food additive by the U.S. Food and Drug Administration. Mild allergic reactions have been reported in some sensitive individuals (runny nose, headache, flushing, worsening of asthma symptoms). Accidental or intentional ingestion of extremely large amounts of 2,6-di-t-butyl-p-cresol may cause brief dizziness, unsteadiness, slurred speech or loss of consciousness in non-allergic individuals; no permanent effects were observed in these cases. 2,6-Di-t-butyl-p-cresol is a slight respiratory irritant in laboratory animals. No other data regarding the potential toxic effects of breathing 2,6-di-t-butyl-p-cresol were available. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to 2,6-di-t-butyl-p-cresol before and/or during pregnancy. Lung and liver tumors developed in some studies with laboratory animals exposed to 2,6-di-t-butyl-p-cresol in feed; however, increased tumors may have been associated with increased life-span in exposed animals (compared to unexposed), rather than exposure to the chemical. No evidence of carcinogenicity was found in other laboratory animal studies, and some studies found that 2,6-di-t-butyl-p-cresol decreased the risk of tumor development. The potential for 2,6-di-t-butyl-p-cresol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. The International Agency for Research on Cancer determined that 2.6-di-t-butyl-p-cresol is not classifiable as to its carcinogenicity to humans based on lack of human data and limited evidence in laboratory animals. (SRC)

Therapeutic Uses

/EXPL THER/ /The objective was to/ evaluate the efficacy of potential therapeutics in Rdh8(-/-)Abca4(-/-) mice, a rodent model of human age-related macular degeneration (AMD). Therapeutic efficacy of several antioxidant agents (ascorbic acid, alpha-lipoic acid, alpha-tocopherol, Mn(III)-tetrakis(4-benzoic acid)-porphyrin, and butylated hydroxytoluene), an immunosuppressive agent with antivascular endothelial growth factor (VEGF) activity (sirolimus, also known as rapamycin), a retinoid cycle inhibitor (retinylamine), and an artificial chromophore (9-cis-retinyl acetate) were evaluated side by side in a recently described murine model of AMD, the Rdh8(-/-)Abca4(-/-) mouse. This animal exhibits a retinopathy caused by delayed all-trans-retinal clearance resulting from the absence of both ATP-binding cassette transporter 4 (Abca4) and retinol dehydrogenase 8 (Rdh8) activities. Drug efficacy was evaluated by retinal histologic analyses and electroretinograms (ERGs). All tested agents partially prevented atrophic changes in the Rdh8(-/-)Abca4(-/-) retina with retinylamine demonstrating the greatest efficacy. A significant reduction of complement deposition on Bruch's membrane was observed in sirolimus-treated mice, although the severity of retinal degeneration was similar to that observed in antioxidant- and 9-cis-retinyl acetate-treated mice. Sirolimus treatment of 6-month-old Rdh8(-/-)Abca4(-/-) mice for 4 months prevented choroidal neovascularization without changing retinal VEGF levels. Mechanism-based therapy with retinylamine markedly attenuated degenerative retinopathy in Rdh8(-/-)Abca4(-/-) mice. ...
/EXPL THER/ The present study was undertaken to evaluate the possible ameliorating effect of butylated hydroxyl toluene (BHT), associated with ferric nitrilotriacetate (Fe-NTA)-induced oxidative stress and liver injury in mice. The treatment of mice with Fe-NTA alone enhances ornithine decarboxylase activity to 4.6 folds, protein carbonyl formation increased up to 2.9 folds and DNA synthesis expressed in terms of [(3)H] thymidine incorporation increased to 3.2 folds, and antioxidants and antioxidant enzymes decreased to 1.8-2.5 folds, compared with the corresponding saline-treated controls. These changes were reversed significantly (p < 0.001) in animals receiving a pretreatment of BHT. Our data show that BHT can reciprocate the toxic effects of Fe-NTA and can serve as a potent chemopreventive agent.

Pharmacology

Butylated Hydroxytoluene is an organic chemical composed of 4-methylphenol modified with tert-butyl groups at positions 2 and 6. Butylated hydroxytoluene (BHT) inhibits autoxidation of unsaturated organic compounds. BHT is used in food, cosmetics and industrial fluids to prevent oxidation and free radical formation.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Pro-oxidative effect of phenolic antioxidant (vitamin E) in combination with the initiators on human low-density lipoprotein is known. /It has been/ reported that oxidative stress induced by vitamin E in combination with the herbicide paraquat enhances structural chromosomal damage in cultured anuran leukocytes. In the present study, the phenolic antioxidant vitamin E-synthetic-analogue 2,6-di-tert-butyl-p-cresol (BHT) in combination with paraquat was found to enhance structural chromosomal damage in cultured Pelophylax (Rana) nigromaculatus leukocytes more than paraquat only and paraquat plus nicotinamido adenine dinucleotido phosphate served as positive control, although BHT only had no effect on induction of structural chromosomal damage. Paraquat plus BHT-enhanced structural chromosomal damage was inhibited by combination of the superoxide dismutase mimic Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin and the hydrogen peroxide scavenger catalase. In test based on reduction of paraquat cation, BHT was found to reduce paraquat cation chemically to paraquat monocation radical. These results suggest that BHT functions in chemically donating electron to paraquat and thereby induces an acute accumulation of reactive oxygen species, resulting in increase in chromosomal damage.
Promotion of lung tumors in mice by the food additive butylated hydroxytoluene (BHT) is mediated by electrophilic metabolites produced in the target organ. Identifying the proteins alkylated by these quinone methides (QMs) is a necessary step in understanding the underlying mechanisms. Covalent adducts of the antioxidant enzymes peroxiredoxin 6 and Cu,Zn superoxide dismutase were detected previously in lung cytosols from BALB/c mice injected with BHT, and complimentary in vitro studies demonstrated that QM alkylation causes inactivation and enhances oxidative stress. In the present work, adducts of another protective enzyme, carbonyl reductase (CBR), were detected by Western blotting and mass spectrometry in mitochondria from lungs of mice one day after a single injection of BHT and throughout a 28-day period of weekly injections required to achieve tumor promotion. BHT treatment was accompanied by the accumulation of protein carbonyls in lung cytosol from sustained oxidative stress. Studies in vitro demonstrated that CBR activity in lung homogenates was susceptible to concentration- and time-dependent inhibition by QMs. Recombinant CBR underwent irreversible inhibition during QM exposure, and mass spectrometry was utilized to identify alkylation sites at Cys 51, Lys 17, Lys 189, Lys 201, His 28, and His 204. Except for Lys 17, all of these adducts were eliminated as a cause of enzyme inhibition either by chemical modification (cysteine) or site-directed mutagenesis (lysines and histidines). The data demonstrated that Lys 17 is the critical alkylation target, consistent with the role of this basic residue in NADPH binding. These data support the possibility that CBR inhibition occurs in BHT-treated mice, thereby compromising one pathway for inactivating lipid peroxidation products, particularly 4-oxo-2-nonenal. These data, in concert with previous evidence for the inactivation of antioxidant enzymes, provide a molecular basis to explain lung inflammation leading to tumor promotion in this two-stage model for pulmonary carcinogenesis.

Vapor Pressure

0.01 mm Hg (NIOSH, 2016)
0.01 mmHg
5.16X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 1.3

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

128-37-0
950-56-1

Wikipedia

Butylated hydroxytoluene

Biological Half Life

2.09 Days
Solutions of BHT (10 mg/L) were prepared in polyethylene glycol 400-normal saline (1:1). The solutions were infused in rabbits for <2 minutes at a constant rate of 2 mL/min to provide a total dose of 10 mg/kg. ... The fast disposition phase half-life of BHT was approximately 1 hour and the slow disposition phase decayed with a half-life of >11 days. ...

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Plastics -> Polymer Type -> N.a.
Plastics -> Antioxidants
Cosmetics -> Antioxidant

Methods of Manufacturing

The production of the important antioxidant 2,6-di-tert-butyl-4-methylphenol from 4-cresol and isobutene is carried out at 70 °C using H2SO4 as the catalyst.
BHT is produced commercially by the alkylation of para-cresol with isobutylene.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Polymer Manufacturing
Printing and related support activities
Printing ink manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: ACTIVE
BHA /butylated hydroxyanisole/and BHT (butylated hydroxytoluene) are monohydric phenolic antioxidants that, prior to their introduction and acceptance in the food industry, were used to protect petroleum against oxidative degumming.
Tocopherols, gum guaiac, and similar natural antioxidants usually lack potency in most products compared to combinations of BHA /butylated hydroxyanisole/, BHT, and propyl gallate.
Uniroyal, Koppers Company Inc and Sherwin-Williams Company together account for over 80% of the market

Analytic Laboratory Methods

Method: OSHA PV2108; Procedure: gas chromatography with a flame ionization detector; Analyte: di-tert-butyl-p-cresol; Matrix: air; Detection Limit: 0.333 ug/mL.
... Butylated hydroxytoluene ... extracted from ready-to-eat breakfast cereals with carbon disulfide and determined by GLC, using FID.
This study investigated the leaching of ingredients from several commercial dental composite resins cured with light emitting diode (LED), and immersed in methanol or water for 24 hr, respectively. The composites used were: Admira Dentin (VOCO), Artemis Schmelz (Enamel) (Ivoclar Vivadent), Els extra low shrinkage (Saremco Dental), Filtek Supreme XT Dentin (3 M ESPE), Gradia Direct (GC), Venus & Venus flow (Heraeus Kulzer), and XRV Herculite Prodigy Enamel (Kerr). From each dental composite four specimens with defined structure and 100-mg net weight were made. After the polymerization process, according to manufacturer's instructions, the specimens were immersed in either 1 mL water or 1 mL methanol and incubated at 37 degrees C for 24 hr. Eluted ingredients triethyleneglycoldimethacrylate (TEGDMA), 2,6-di-tert-butyl-4-methylphenol (BHT), and 4-N,N-dimethylaminobenzoicacidethylester (DMABEE) were detected and quantified using gas chromatography-mass spectrometry (GC-MS). The amounts of the detected analytes from 100 mg polymerized composites ranged between the following values: TEGDMA: 0-0.5 mg (water), 0-1.6 mg (methanol); BHT: 0-0.03 ug (water), 0-0.11 mg (methanol); and DMABEE: 0-0.11 mg (water), 0-1.4 mg (methanol). We conclude from the results that the elution rates into methanol and water differ significantly. Furthermore, it is concluded that all the determined amounts eluting from the composites are far below toxic-relevant concentrations.
A simple electrochemical method was developed for the single and simultaneous determination of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in food samples using square-wave voltammetry (SWV). A carbon composite electrode modified (MCCE) with copper (II) phosphate immobilized in a polyester resin was proposed. The modified electrode allowed the detection of BHA and BHT at potentials lower than those observed at unmodified electrodes. A separation of about 430 mV between the peak oxidation potentials of BHA and BHT in binary mixtures was obtained. The calibration curves for the simultaneous determination of BHA and BHT demonstrated an excellent linear response in the range from 3.4x10(-7) to 4.1x10(-5) mol/L for both compounds. The detection limits for the simultaneous determination of BHA and BHT were 7.2x10(-8) and 9.3x10(-8) mol/L, respectively. In addition, the stability and repeatability of the electrode were determined. The proposed method was successfully applied in the simultaneous determination of BHA and BHT in several food samples, and the results obtained were found to be similar to those obtained using the high performance liquid chromatography method with agreement at 95% confidence level.
For more Analytic Laboratory Methods (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (13 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
General storage may be used. .. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents (such as peroxides, permanganates, chlorates, perchlorates, and nitrates).

Interactions

During the DPPH scavenging assay carried out in non polar and non protic solvents, such as toluene, BHT regenerates alpha-tocopherol from tocopheryl radical, whereas in polar and protic solvents, like methanol, no regeneration is observed due to a fast electron transfer reaction from the tocopheryl radical to the reactive DPPH radical. ... In the presence of a small amount of alcohol, the synergy is exalted and BHT regenerates twice as much alpha-tocopherol due to a nucleophilic addition of short alcohols on the BHT oxidation product, giving a new phenolic co-antioxidant.
The natural retinoid, retinyl acetate (RA), and the phenolic antioxidant, butylated hydroxytoluene (BHT), are both effective inhibitors of mammary carcinogenesis in rats. The present study was designed to determine if an increased inhibition of mammary carcinogenesis is obtained when RA and BHT are administered in combination. At age 50 days (time 0), virgin, female Sprague-Dawley rats received a single intragastric instillation of 16 mg of 7,12-dimethylbenz(a)anthracene dissolved in 1 mL sesame oil. Groups of 30 carcinogen-treated rats received Wayne Lab Chow supplemented with (per kg diet) 250 mg RA, 5000 mg BHT, or 250 mg RA plus 5000 mg BHT by the following schedule: -2 to +1 week; +1 week until the end of the experiment; -2 weeks to end; or none. Combined administration of RA plus BHT by the -2 weeks to end schedule was more effective in mammary cancer chemoprevention than was RA alone or BHT alone; the interaction of RA and BHT was additive. Similarly, administration of RA plus BHT by the -2 weeks to end protocol was more active in chemoprevention than was RA plus BHT administered either from weeks -2 to +1 or +1 week to end. Chronic exposure to RA plus BHT induced a high incidence of hepatic fibrosis and bile duct hyperplasia; these changes were not observed in controls and were seen in low incidence in animals exposed to RA only or BHT only. These data indicate that enhanced anticarcinogenic activity can be obtained through the use of "combination chemoprevention" regimens; however, chemopreventive compounds may interact not only to inhibit carcinogenesis but also to induce toxicity.
The individual and combined (binary mixtures) (anti)androgenic effect of butylparaben (BuPB), butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT) and propyl gallate (PG) was evaluated using the MDA-kb2 cell line. Exposing these cells to AR agonists results in the expression of the reporter gene (encoding for luciferase) and luminescence can be measured in order to monitor the activity of the reporter protein. In case of the evaluation of the anti-androgenic effect, the individual test compounds or binary mixtures were tested in the presence of a fixed concentration of a strong AR agonist (1000 pM 5-alpha-dihydrotestosterone; DHT). Cell viability was assessed using a resazurin based assay. For PG, this is the first report in the literature concerning its (anti)androgenic activity. In case of both individual and mixture testing none of the compounds or binary combinations showed androgenic activity. When tested in the presence of DHT, BuPB, BHA and BHT proved to be weak anti-androgens and this was confirmed during the evaluation of binary mixtures (BuPB+BHA, BuPB+BHT and BHA+BHT). Besides performing the in vitro testing of the binary combinations, two mathematical models (dose addition and response addition) were evaluated in terms of accuracy of prediction of the anti-androgenic effect of the selected binary mixtures. The dose addition model guaranteed a good correlation between the experimental and predicted data. However, no estimation was possible in case of mixtures containing PG, due to the lack of effect of the compound in case of the individual testing.
The aim of this study was to compare the effects of L-arginine (L-arg) and food-antioxidant butylated hydroxytoluene (BHT) against oxidative stress of Escherichia coli endotoxin (LPS) in the liver. Ninety Wistar albino rats were assigned in three groups. Rats received one of the following pre-treatment previous to 5 mg/kg LPS intraperitoneally: saline, L-arg (NO donor, 100 mg/kg), or BHT (250 mg/kg/day), for 3 days. At second, fourth and sixth hours, plasma nitrite-plus-nitrate, circulating liver enzymes, glutathione levels, superoxide dismutase, glutathione peroxidase activities were measured. The most remarkable liver injury was evident in BHT pre-treated animals at all time points compared to L-arg pre-treated rats. While BHT enhanced superoxide dismutase activities following LPS, glutathione decreased simultaneously compared to L-arg group. ...
For more Interactions (Complete) data for 2,6-DI-T-BUTYL-P-CRESOL (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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